molecular formula C22H18N4O2S2 B11087425 N-(4-phenoxyphenyl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

N-(4-phenoxyphenyl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11087425
M. Wt: 434.5 g/mol
InChI Key: LOTZJKVTVKAEPH-UHFFFAOYSA-N
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Description

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a complex organic compound that features a thiadiazole ring, an aniline group, and a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Aniline Group: The aniline group is introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with the thiadiazole ring.

    Formation of the Phenoxyphenyl Acetamide: The final step involves the reaction of the intermediate compound with 4-phenoxyphenyl acetic acid under amide formation conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present in the aniline moiety.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines.

    Substitution: Halogenated derivatives of the phenoxyphenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical resistance.

Mechanism of Action

The mechanism of action of 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The thiadiazole ring could play a crucial role in binding to metal ions or interacting with nucleophilic sites in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
  • 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

Uniqueness

What sets 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide apart is the presence of the phenoxyphenyl group, which can impart unique electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

Molecular Formula

C22H18N4O2S2

Molecular Weight

434.5 g/mol

IUPAC Name

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C22H18N4O2S2/c27-20(15-29-22-26-25-21(30-22)24-16-7-3-1-4-8-16)23-17-11-13-19(14-12-17)28-18-9-5-2-6-10-18/h1-14H,15H2,(H,23,27)(H,24,25)

InChI Key

LOTZJKVTVKAEPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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